REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:4]=[C:5]([N:9]2[CH:13]=[C:12]([CH:14]=[O:15])[CH:11]=[N:10]2)[CH:6]=[CH:7][CH:8]=1.CC(C)=[O:20].CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O.S(=O)(=O)(O)O>[O-2].[O-2].[O-2].[Cr+6].O>[F:17][C:2]([F:1])([F:16])[C:3]1[CH:4]=[C:5]([N:9]2[CH:13]=[C:12]([C:14]([OH:20])=[O:15])[CH:11]=[N:10]2)[CH:6]=[CH:7][CH:8]=1 |f:2.3.4,6.7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)N1N=CC(=C1)C=O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
Jones reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
Jones reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
|
Name
|
Jones reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Erlenmeyer flask, fitted with a thermometer and a magnetic stirrer
|
Type
|
ADDITION
|
Details
|
containing a solution of 8.3 g
|
Type
|
DISSOLUTION
|
Details
|
by dissolving 26.7 g
|
Type
|
TEMPERATURE
|
Details
|
is cooled by an ice water bath
|
Type
|
TEMPERATURE
|
Details
|
under cooling, for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
after which time it is quenched with a large volume of water
|
Type
|
WAIT
|
Details
|
to stand at room temperature for about 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The resultant precipitated solids
|
Type
|
FILTRATION
|
Details
|
are then filtered
|
Type
|
WASH
|
Details
|
washed successively with water and petroleum ether
|
Type
|
CUSTOM
|
Details
|
The solvent is then removed under vacuum
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1)N1N=CC(=C1)C(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |